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Compound of Interest

Compound Name: N-(3-aminopyridin-4-yl)benzamide

Cat. No.: B2454688

Disclaimer: Experimental spectroscopic data for N-(3-aminopyridin-4-yl)benzamide is not
currently available in the public domain. The data presented in this guide are predicted values
based on the analysis of structurally similar compounds and established principles of
spectroscopic interpretation. These predictions are intended to provide a reference for
researchers and may differ from experimental values.

Introduction

N-(3-aminopyridin-4-yl)benzamide is a molecule of interest in medicinal chemistry and drug
discovery due to its structural motifs, which are present in various biologically active
compounds. The benzamide and aminopyridine moieties are common pharmacophores.
Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug
development, ensuring the identity, purity, and structure of the target compound. This technical
guide provides a summary of the predicted spectroscopic data (NMR, IR, and MS) for N-(3-
aminopyridin-4-yl)benzamide and outlines general experimental protocols for their
acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-(3-aminopyridin-4-
yl)benzamide.

Table 1: Predicted *H NMR Data (500 MHz, DMSO-de)
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~9.8 - 10.2 S 1H Amide N-H
Benzamide ortho-
~8.1-8.3 m 2H
protons
~7.9-8.0 d 1H Pyridine H-2
~7.7-7.8 d 1H Pyridine H-6
Benzamide meta- &
~75-7.6 m 3H
para-protons
~6.8-7.0 d 1H Pyridine H-5
~55-58 s (br) 2H Amino N-H2

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Multiplicity is denoted as s
(singlet), d (doublet), m (multiplet), and br (broad).

. 1 13 -
Chemical Shift (6, ppm) Assignment
~165 - 167 C=0 (Amide)
~148 - 150 Pyridine C-2
~145 - 147 Pyridine C-6
~140 - 142 Pyridine C-3 (Amino-substituted)
~133-135 Benzamide C-1 (ipso)
~131-133 Benzamide C-4 (para)
~128 - 130 Benzamide C-2, C-6 (ortho)
~127 - 129 Benzamide C-3, C-5 (meta)
~125 - 127 Pyridine C-4 (Amide-substituted)
~110- 112 Pyridine C-5
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Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

N-H stretch (asymmetric and

3450 - 3300 Medium, Sharp ] )
symmetric, amino group)
3300 - 3200 Medium, Broad N-H stretch (amide)
~1650 Strong C=0 stretch (Amide I)
~1600 Medium N-H bend (amino)
) C=C stretch (aromatic rings),
1580 - 1520 Medium )
N-H bend (Amide II)
) C-N stretch (aryl amine and
1300 - 1200 Medium

amide)

Table 4: Predicted Mass Spectrometry (MS) Data

miz lon

213.09 [M+H]* (Monoisotopic)

235.07 [M+Na]*

121.05 [C7Hs0]* (Benzoyl cation)

93.05 [CsHsN2]* (Aminopyridinyl fragment)

Experimental Protocols

The following are general protocols for the spectroscopic analysis of a solid organic compound
like N-(3-aminopyridin-4-yl)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in
about 0.6 mL of a deuterated solvent (e.g., DMSO-des, CDCI3) in an NMR tube. Ensure the
sample is fully dissolved.
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e Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert
it into the magnet.

o Data Acquisition:
o Tune and shim the instrument to optimize the magnetic field homogeneity.

o Acquire a *H NMR spectrum using a standard pulse sequence. Typical parameters include
a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and an appropriate number of
scans to achieve a good signal-to-noise ratio.

o Acquire a 3C NMR spectrum using a proton-decoupled pulse sequence. A larger number
of scans and a longer relaxation delay are typically required compared to *H NMR.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the peaks in the *H NMR spectrum and reference the
chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid
sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

o Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be
automatically subtracted from the sample spectrum.

o Sample Spectrum: Record the IR spectrum of the sample. Typically, 16-32 scans are co-
added to improve the signal-to-noise ratio.

o Data Analysis: Identify the characteristic absorption bands and their corresponding functional
groups.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent (e.g., methanol, acetonitrile).
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« Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct
infusion using a syringe pump.

« lonization: Utilize an appropriate ionization technique, such as Electrospray lonization (ESI),
to generate gas-phase ions.

e Mass Analysis: Acquire the mass spectrum in the desired mass range. For high-resolution
mass spectrometry (HRMS), use an orbitrap or time-of-flight (TOF) analyzer to obtain
accurate mass measurements.

o Data Analysis: Determine the molecular weight from the molecular ion peak (e.g., [M+H]*)
and analyze the fragmentation pattern to gain structural information.

Visualizations
Spectroscopic Characterization Workflow
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N-(3-aminopyridin-4-yl)benzamide
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Figure 1: General workflow for spectroscopic characterization.
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Key Fragments

Figure 2: Key structural fragments for spectroscopic analysis.
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 To cite this document: BenchChem. [Spectroscopic Characterization of N-(3-aminopyridin-4-
yl)benzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2454688#spectroscopic-data-nmr-ir-ms-of-n-3-
aminopyridin-4-yl-benzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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